Spironolactone-D3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

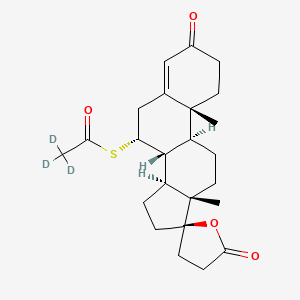

Structure

3D Structure

Properties

Molecular Formula |

C24H32O4S |

|---|---|

Molecular Weight |

419.6 g/mol |

IUPAC Name |

S-[(7R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-yl] 2,2,2-trideuterioethanethioate |

InChI |

InChI=1S/C24H32O4S/c1-14(25)29-19-13-15-12-16(26)4-8-22(15,2)17-5-9-23(3)18(21(17)19)6-10-24(23)11-7-20(27)28-24/h12,17-19,21H,4-11,13H2,1-3H3/t17-,18-,19+,21+,22-,23-,24+/m0/s1/i1D3 |

InChI Key |

LXMSZDCAJNLERA-OFUZVNSWSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)S[C@@H]1CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@]5([C@]4(CC3)C)CCC(=O)O5)C |

Canonical SMILES |

CC(=O)SC1CC2=CC(=O)CCC2(C3C1C4CCC5(C4(CC3)C)CCC(=O)O5)C |

Purity |

99.9% by HPLC; >98% atom D |

Synonyms |

7-Acetyl(D3)thio-17-hydroxy-3-oxopregn-4-ene-21-carboxylic acid, g-lactone |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to Spironolactone-D3: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of Spironolactone-D3, a deuterated analog of the potassium-sparing diuretic, Spironolactone. This document is intended to serve as a valuable resource for professionals in research and drug development, offering detailed data and methodologies.

Core Chemical Properties

This compound is a stable, isotopically labeled form of Spironolactone, primarily utilized as an internal standard in pharmacokinetic and metabolic studies. The incorporation of deuterium atoms provides a distinct mass signature, facilitating its differentiation from the unlabeled drug in mass spectrometry-based analyses.

Quantitative Data Summary

The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Chemical Formula | C₂₄H₂₉D₃O₄S | [1][2] |

| Molecular Weight | Approximately 419.59 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Purity (typical) | ≥95% (often >99% by HPLC) | [3] |

| Solubility | Soluble in Acetonitrile, DMSO, and Methanol | [4] |

| Unlabeled CAS Number | 52-01-7 | [1][2] |

| Synonyms | (7α,17α)-7-(acetylthio-d3)-17-hydroxy-3-oxo-pregn-4-ene-21-carboxylic acid-γ-lactone, SC-9420-d3 | [4] |

Chemical Structure

This compound possesses the same steroidal backbone as Spironolactone, with three deuterium atoms replacing three hydrogen atoms on the acetylthio group at the 7α position. This substitution does not significantly alter the chemical reactivity of the molecule but provides a crucial mass shift for analytical purposes.

Caption: Chemical structure of this compound highlighting the deuterated acetylthio group.

Experimental Protocols

The following sections detail the general methodologies for the synthesis and analytical characterization of this compound, based on established procedures for Spironolactone.

Synthesis

The synthesis of this compound is analogous to that of unlabeled Spironolactone, with the key difference being the use of a deuterated reagent. The common route involves the reaction of canrenone with a deuterated thioacetic acid.

A general synthetic procedure is as follows:

-

Reaction Setup: Canrenone and a deuterated thioacetic acid (or its salt, such as potassium thioacetate-d3) are dissolved in a suitable solvent, typically a lower alcohol like methanol or ethanol[5][6].

-

Reaction Conditions: The reaction mixture is heated to reflux for a period of 3 to 5 hours[6]. The reaction proceeds via a conjugate addition of the deuterated thioacetyl group to the dienone system of canrenone.

-

Crystallization and Isolation: After the reaction is complete, the mixture is cooled, often to 0°C or below, to induce crystallization of the this compound product. The crude product is then isolated by filtration[6].

-

Purification: The crude this compound is purified by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and acetone or methanol, to achieve high purity[6]. Activated carbon may be used for decolorization.

Caption: General synthesis pathway for this compound.

Analytical Characterization

The structural integrity and purity of this compound are confirmed using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC):

-

Purpose: To determine the purity of the synthesized this compound.

-

Typical System: An HPLC system equipped with a UV detector and a C18 reversed-phase column[7].

-

Mobile Phase: A gradient mixture of water and an organic solvent such as acetonitrile or methanol is commonly used[7].

-

Detection: The eluent is monitored at a wavelength where Spironolactone absorbs, typically around 238-254 nm.

Mass Spectrometry (MS):

-

Purpose: To confirm the molecular weight and the incorporation of deuterium atoms.

-

Ionization Technique: Electrospray ionization (ESI) is a common method for the analysis of Spironolactone and its analogs[7][8].

-

Instrumentation: High-resolution mass spectrometry (HRMS), often coupled with tandem mass spectrometry (MS/MS), provides accurate mass measurement and structural information[8].

-

Sample Preparation: Samples are typically dissolved in a mixture of methanol and water for infusion or injection into the LC-MS system[8].

-

Data Acquisition: Full scan mass spectra are acquired to determine the mass-to-charge ratio (m/z) of the parent ion, and product ion scans (MS/MS) are used to characterize its fragmentation pattern[8].

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To confirm the chemical structure and the specific location of the deuterium labels.

-

¹H NMR: In the ¹H NMR spectrum of this compound, the signal corresponding to the methyl protons of the acetylthio group will be absent, confirming the successful deuteration at this position. The remaining proton signals of the steroid core should be consistent with the structure of Spironolactone[9].

-

¹³C NMR: The ¹³C NMR spectrum can provide further confirmation of the overall carbon skeleton.

-

Solvent: Deuterated solvents such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are used to dissolve the sample for NMR analysis[9].

Caption: A typical experimental workflow for the synthesis and characterization of this compound.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | CAS | LGC Standards [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]

- 4. caymanchem.com [caymanchem.com]

- 5. CN111892638A - Synthesis process of steroid compound, canrenone and spironolactone - Google Patents [patents.google.com]

- 6. CN112390843A - Preparation method of high-yield spironolactone refined product - Google Patents [patents.google.com]

- 7. scispace.com [scispace.com]

- 8. Characterization of Spironolactone and Metabolites Derivatized using Girard’s Reagent P by Mass Spectrometry and Ion Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis and Isotopic Labeling of Spironolactone-D3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Spironolactone-D3, a deuterated analog of the potassium-sparing diuretic, Spironolactone. This compound is a critical tool in pharmacokinetic and metabolic studies, often utilized as an internal standard for quantitative analysis by mass spectrometry. This document details the synthetic pathway, isotopic labeling strategy, and provides a generalized experimental protocol based on established synthetic routes for Spironolactone.

Introduction to Spironolactone and its Deuterated Analog

Spironolactone is a synthetic steroid that acts as a competitive aldosterone antagonist. It is widely used in the treatment of conditions such as heart failure, high blood pressure, and edema. The introduction of deuterium atoms into the Spironolactone molecule to create this compound provides a stable isotope-labeled internal standard essential for accurate bioanalytical quantification. The deuterium label offers a distinct mass shift without significantly altering the chemical properties of the molecule, making it an ideal tracer in mass spectrometry-based assays.

The formal chemical name for this compound is (7α,17α)-7-(acetylthio-d3)-17-hydroxy-3-oxo-pregn-4-ene-21-carboxylic acid-γ-lactone. This nomenclature indicates that the three deuterium atoms are located on the methyl group of the acetylthio moiety at the 7α position.

Synthetic Approach and Isotopic Labeling Strategy

The synthesis of this compound follows the well-established synthetic route for unlabeled Spironolactone, with the key modification being the introduction of a deuterated reagent to achieve the desired isotopic labeling. The primary and most direct method for the synthesis of Spironolactone involves the addition of a thioacetyl group to the steroid precursor, canrenone.[1][2][3]

The core of the isotopic labeling strategy lies in the use of deuterated thioacetic acid (Thioacetic-d4 acid) in place of its non-deuterated counterpart. The reaction proceeds via a 1,6-conjugate addition of the deuterated thioacetate to the dienone system of canrenone.

The general synthetic transformation can be depicted as follows:

Caption: Synthetic workflow for this compound.

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound, adapted from established procedures for the synthesis of unlabeled Spironolactone.[1] Researchers should optimize reaction conditions based on their specific laboratory setup and available reagents.

Materials:

-

Canrenone

-

Thioacetic-d4 acid (CD3COSH)

-

Anhydrous Methanol or Ethanol

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Canrenone in an appropriate volume of anhydrous methanol or ethanol under an inert atmosphere.

-

Reagent Addition: To the stirred solution, add a molar excess of Thioacetic-d4 acid. The exact molar ratio should be optimized, but typically ranges from 1.5 to 2.5 equivalents.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for a period of 3 to 5 hours. Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or LC-MS).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure. The crude product is then typically washed with a cold solvent to remove any unreacted starting material and by-products.

-

Purification: The crude this compound is purified by recrystallization from a suitable solvent system (e.g., methanol, ethanol, or acetone) to yield the final product as a crystalline solid.

Characterization and Data

The successful synthesis and purity of this compound must be confirmed through various analytical techniques. Below is a summary of expected characterization data.

Table 1: Physicochemical and Analytical Data for this compound

| Parameter | Expected Value/Data |

| Molecular Formula | C₂₄H₂₉D₃O₄S[4] |

| Molecular Weight | 419.59 g/mol [4] |

| Appearance | White to off-white solid |

| Isotopic Purity | >95% (as determined by MS)[4] |

| Chemical Purity | >95% (as determined by HPLC)[4] |

Mass Spectrometry (MS):

Mass spectrometry is a critical tool for confirming the incorporation of deuterium and determining the isotopic purity of this compound. In electrospray ionization (ESI) mass spectrometry, Spironolactone is known to be susceptible to in-source fragmentation, often losing the acetylthio group to form canrenone.[5] However, the molecular ion of this compound should be observable.

Table 2: Expected Mass Spectrometry Data

| Ion | Expected m/z (Spironolactone) | Expected m/z (this compound) |

| [M+H]⁺ | 417.2094 | 420.2282 |

| [M+Na]⁺ | 439.1913 | 442.2101 |

| Fragment [M-CD₃COSH+H]⁺ | 341.2111 | 341.2111 |

The mass spectrum should show a clear shift of +3 m/z units for the molecular ions of this compound compared to unlabeled Spironolactone. The isotopic distribution pattern will also be distinct. The analysis of the relative intensities of the M, M+1, M+2, and M+3 peaks allows for the calculation of the isotopic purity.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H-NMR and ¹³C-NMR spectroscopy are used to confirm the structure of the synthesized compound and the specific location of the deuterium labeling.

-

¹H-NMR: In the ¹H-NMR spectrum of this compound, the characteristic singlet corresponding to the methyl protons of the acetyl group (typically around δ 2.0-2.1 ppm in unlabeled Spironolactone) will be absent or significantly reduced in intensity. The other proton signals of the steroid backbone should remain consistent with the spectrum of unlabeled Spironolactone.[7]

-

¹³C-NMR: In the ¹³C-NMR spectrum, the carbon signal of the deuterated methyl group will exhibit a characteristic triplet splitting pattern due to C-D coupling and will be shifted slightly upfield compared to the corresponding signal in the unlabeled compound. The carbonyl carbon of the acetyl group will also show a slight isotopic shift. The remaining carbon signals of the steroid core should be largely unaffected.[8]

The following diagram illustrates the logical workflow for the characterization of synthesized this compound.

Caption: Analytical workflow for this compound.

Conclusion

The synthesis of this compound is a crucial process for the development of robust bioanalytical methods for its parent drug, Spironolactone. The straightforward synthetic route, involving the reaction of canrenone with deuterated thioacetic acid, allows for the efficient and specific incorporation of the deuterium label. Careful execution of the synthesis and thorough analytical characterization are paramount to ensure the high chemical and isotopic purity required for its use as an internal standard in regulated drug development environments. This guide provides a foundational understanding for researchers and scientists involved in the synthesis and application of isotopically labeled compounds.

References

- 1. CN111892638A - Synthesis process of steroid compound, canrenone and spironolactone - Google Patents [patents.google.com]

- 2. Spironolactone synthesis - chemicalbook [chemicalbook.com]

- 3. CN102321139A - Synthetic method of spironolactone - Google Patents [patents.google.com]

- 4. This compound | CAS | LGC Standards [lgcstandards.com]

- 5. Characterization of Spironolactone and Metabolites Derivatized using Girard’s Reagent P by Mass Spectrometry and Ion Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. almacgroup.com [almacgroup.com]

- 7. researchgate.net [researchgate.net]

- 8. Carbon-13 nuclear magnetic resonance studies of spironolactone and several related steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

Deuterated Spironolactone as an Internal Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and practical applications of deuterated spironolactone as an internal standard in bioanalytical assays. This document details the rationale for its use, its physicochemical properties, and established experimental protocols for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of spironolactone and its metabolites.

Introduction to Deuterated Spironolactone as an Internal Standard

In quantitative bioanalytical methods, particularly those employing LC-MS/MS, an internal standard (IS) is crucial for achieving accurate and precise results. The ideal IS co-elutes with the analyte of interest and exhibits similar ionization efficiency and extraction recovery. A stable isotope-labeled (SIL) internal standard, such as deuterated spironolactone, is considered the gold standard. By incorporating stable isotopes like deuterium (²H or D), the molecular weight of the IS is increased without significantly altering its chemical and physical properties. This allows for its differentiation from the unlabeled analyte by the mass spectrometer while ensuring it behaves almost identically during sample preparation, chromatography, and ionization, thereby effectively compensating for matrix effects and variability in the analytical process. Spironolactone-d6 and spironolactone-d7 are commonly used deuterated variants for these purposes.

Physicochemical Properties

Deuterated spironolactone shares the same fundamental chemical structure as spironolactone, with the only difference being the substitution of one or more hydrogen atoms with deuterium.

| Property | Value |

| Chemical Name | Spironolactone |

| Molecular Formula | C₂₄H₃₂O₄S |

| Molecular Weight | 416.57 g/mol |

| Deuterated Analogues | Spironolactone-d6, Spironolactone-d7 |

| Molecular Formula (d6) | C₂₄H₂₆D₆O₄S |

| Molecular Weight (d6) | 422.61 g/mol |

Mechanism of Action of Spironolactone

Spironolactone is a competitive antagonist of the mineralocorticoid receptor (MR). By blocking this receptor, it inhibits the action of aldosterone, a hormone that regulates sodium and potassium balance. This leads to increased excretion of sodium and water and retention of potassium. Spironolactone also exhibits antiandrogenic effects by competing for androgen receptors.

Mechanism of action of Spironolactone.

Experimental Protocols

Synthesis of Deuterated Spironolactone

A detailed, publicly available, step-by-step protocol for the synthesis of deuterated spironolactone (e.g., spironolactone-d6) is not readily found in the scientific literature. However, based on the known synthesis routes for spironolactone and general isotopic labeling techniques, a plausible approach would involve the use of deuterated reagents at a suitable step in the synthesis.

One common route to spironolactone involves the reaction of canrenone with a thioacetate source. To introduce a deuterium label on the acetyl group, deuterated thioacetic acid could be employed. Alternatively, deuterium atoms could be introduced at other positions on the steroid backbone by using deuterated starting materials or through hydrogen-deuterium exchange reactions under specific catalytic conditions. The synthesis would require careful purification and characterization by techniques such as mass spectrometry and NMR to confirm the location and extent of deuterium incorporation.

Bioanalytical Method for Spironolactone Quantification

The following protocol is a representative example of an LC-MS/MS method for the quantification of spironolactone in human plasma using a deuterated internal standard.

4.2.1. Sample Preparation (Liquid-Liquid Extraction)

-

To 200 µL of human plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution (e.g., spironolactone-d6 in methanol).

-

Vortex briefly to mix.

-

Add 1 mL of extraction solvent (e.g., a mixture of methyl tert-butyl ether and methylene chloride, 8:2 v/v).

-

Vortex for 5 minutes to ensure thorough mixing and extraction.

-

Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Transfer the upper organic layer to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex to dissolve the residue.

-

Transfer the solution to an autosampler vial for LC-MS/MS analysis.

4.2.2. Liquid Chromatography Conditions

| Parameter | Value |

| HPLC System | Agilent 1200 Series or equivalent |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Methanol and 0.1% formic acid in water (e.g., 60:40 v/v) |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 35°C |

| Run Time | Approximately 7 minutes |

4.2.3. Mass Spectrometry Conditions

| Parameter | Value |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Spironolactone) | m/z 341.2 → 107.2 |

| MRM Transition (Spironolactone-d6) | m/z 347.1 → 107.2 |

| Drying Gas Temperature | 350°C |

| Drying Gas Flow | 10 L/min |

| Nebulizer Pressure | 40 psi |

| Capillary Voltage | 4000 V |

Data Presentation: Method Validation Parameters

The following tables summarize quantitative data from various published LC-MS/MS methods for the analysis of spironolactone using a deuterated internal standard.

Table 1: Linearity and Range

| Analyte | Internal Standard | Matrix | Calibration Range (ng/mL) | Linearity (r²) | Reference |

| Spironolactone | Spironolactone-d6 | Human Plasma | 0.5 - 150 | >0.99 | [1][2] |

| Spironolactone | Spironolactone-d7 | Human Plasma | 1.007 - 100.224 | Not Reported | |

| Spironolactone | Estazolam | Human Plasma | 2 - 300 | >0.99 | |

| Spironolactone | 17α-methyltestosterone | Corneal Tissue | 5 - 1000 | >0.99 | [3] |

Table 2: Precision and Accuracy

| Analyte | Internal Standard | Matrix | Concentration (ng/mL) | Intraday Precision (%RSD) | Interday Precision (%RSD) | Accuracy (%) | Reference |

| Spironolactone | Spironolactone-d6 | Human Plasma | 1.5 | 6.00 | 10.51 | 105.08 | [1][2] |

| 75 | 0.89 | 1.20 | 96.90 | [1][2] | |||

| 120 | 2.11 | 2.54 | 97.99 | [1][2] | |||

| Spironolactone | Estazolam | Human Plasma | LLOQ | <10 | <10 | 85-115 | |

| MQC | <10 | <10 | 85-115 | ||||

| HQC | <10 | <10 | 85-115 |

Table 3: LLOQ and Recovery

| Analyte | Internal Standard | Matrix | LLOQ (ng/mL) | Recovery (%) | Reference |

| Spironolactone | Spironolactone-d6 | Human Plasma | 0.5 | Not Reported | [1][2] |

| Spironolactone | Estazolam | Human Plasma | 2 | Not Reported | |

| Spironolactone | 17α-methyltestosterone | Corneal Tissue | 5 | Not Reported | [3] |

Experimental Workflow and Logical Relationships

The following diagram illustrates the typical workflow for a bioanalytical method using a deuterated internal standard.

Bioanalytical method workflow.

Conclusion

Deuterated spironolactone serves as an excellent internal standard for the accurate and precise quantification of spironolactone and its metabolites in various biological matrices. Its use in LC-MS/MS methods significantly improves the reliability of pharmacokinetic and other drug development studies by effectively compensating for analytical variability. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists to develop and validate robust bioanalytical assays for spironolactone.

References

The Role of Spironolactone-D3 as an Internal Standard in Bioanalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental mechanism of action of Spironolactone-D3 as an internal standard in the quantitative bioanalysis of spironolactone. By leveraging the principles of isotope dilution mass spectrometry, this compound provides a robust and reliable method to ensure accuracy and precision in complex biological matrices. This document details the underlying principles, experimental workflows, and quantitative parameters essential for the successful implementation of this internal standard in regulated and research environments.

The Core Principle: Isotope Dilution Mass Spectrometry

The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard in quantitative mass spectrometry. The core of its mechanism lies in the principle of isotope dilution. This compound is chemically identical to the analyte, spironolactone, with the exception of having three deuterium atoms in place of three hydrogen atoms. This subtle mass difference is key to its function.

Ideally, a deuterated internal standard will exhibit the same physicochemical properties as the analyte, including extraction recovery, ionization efficiency in the mass spectrometer's source, and chromatographic retention time. By introducing a known concentration of this compound into a sample at the earliest stage of preparation, it effectively acts as a chemical mimic of the analyte. Any sample loss or variability that occurs during the analytical process—from extraction and handling to injection and ionization—will affect both the analyte and the internal standard to the same degree.[1] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, allowing for precise and accurate quantification even in the presence of matrix effects or procedural inconsistencies.[2]

The following diagram illustrates the fundamental principle of using this compound as an internal standard.

References

Decoding the Spironolactone-D3 Certificate of Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive explanation of the data and methodologies presented in a typical Certificate of Analysis (CoA) for Spironolactone-D3. Understanding the components of a CoA is critical for ensuring the quality, identity, and purity of this isotopically labeled internal standard, which is essential for accurate bioanalytical and pharmacokinetic studies.

Quantitative Data Summary

The quantitative data from a this compound Certificate of Analysis is summarized below. These values are crucial for assessing the suitability of the material for its intended research application.

| Parameter | Specification | Typical Value | Significance |

| Chemical Identity | |||

| Chemical Name | (7α,17α)-7-(acetylthio-d3)-17-hydroxy-3-oxo-pregn-4-ene-21-carboxylic acid-γ-lactone | Conforms to Structure | Confirms the correct chemical entity. |

| CAS Number | Not always available for deuterated analogs | N/A | Unique identifier for the chemical substance. |

| Molecular Formula | C₂₄H₂₉D₃O₄S | C₂₄H₂₉D₃O₄S[1] | Defines the elemental composition of the molecule. |

| Molecular Weight | 419.59 g/mol | 419.59[1] | The mass of one mole of the substance. |

| Physical Properties | |||

| Appearance | White to off-white solid | White to off-white solid[1] | A basic physical description of the material. |

| Purity and Composition | |||

| Purity (by HPLC) | ≥98% | 99.82%[1] | Indicates the percentage of the desired compound in the material. |

| Isotopic Enrichment | ≥98% | 99%[1] | The percentage of molecules containing the deuterium label. |

| Confirmation of Structure | |||

| ¹H NMR Spectrum | Consistent with structure | Consistent with structure[1] | Confirms the molecular structure and the position of non-deuterated protons. |

| Mass Spectrum (MS) | Consistent with structure | Consistent with structure[1] | Confirms the molecular weight and fragmentation pattern. |

Experimental Protocols

The following sections detail the methodologies for the key analytical techniques cited in a this compound CoA.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for determining the purity of this compound. A typical method involves a reversed-phase column to separate the analyte from any impurities.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 4) and an organic solvent (e.g., acetonitrile) in a 1:1 ratio.[1]

-

Flow Rate: 1.5 mL/min.[1]

-

Detection: UV detection at 240 nm.[1]

-

Temperature: 40°C.[1]

-

Sample Preparation: A stock solution of this compound is prepared by dissolving a precisely weighed amount in the mobile phase. This solution is then diluted to a suitable concentration for analysis.

-

Analysis: The sample is injected into the HPLC system, and the resulting chromatogram is analyzed. The purity is calculated by dividing the peak area of this compound by the total area of all peaks.

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is employed to confirm the molecular weight of this compound, providing definitive evidence of its identity.

Methodology:

-

Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).

-

Ionization Source: Electrospray Ionization (ESI) in positive mode is commonly used.

-

Analysis Mode: Full scan mode to determine the molecular weight. The instrument detects the mass-to-charge ratio (m/z) of the ions. For this compound, a prominent ion corresponding to the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺ is expected.

-

Sample Preparation: The sample is typically dissolved in a suitable solvent such as methanol or acetonitrile and infused directly into the mass spectrometer or injected into an LC-MS system.

-

Data Interpretation: The resulting mass spectrum is examined for a peak corresponding to the theoretical molecular weight of this compound (419.59 g/mol ). The presence of this peak confirms the identity of the compound.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H NMR spectroscopy is a powerful technique used to confirm the chemical structure of this compound. It provides information about the chemical environment of the hydrogen atoms in the molecule.

Methodology:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz).

-

Solvent: A deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), is used to dissolve the sample.

-

Sample Preparation: A small amount of the this compound sample is dissolved in the deuterated solvent in an NMR tube.

-

Data Acquisition: The ¹H NMR spectrum is acquired.

-

Data Analysis: The chemical shifts, integration, and multiplicity of the peaks in the spectrum are analyzed and compared to the expected spectrum for Spironolactone. The absence of a signal from the acetyl group protons confirms the successful deuteration at this position. The CoA statement "Consistent with structure" indicates that the observed spectrum matches the reference structure.[1]

Visualizations

The following diagrams illustrate the logical flow of a Certificate of Analysis and the typical workflows for the analytical techniques described.

Caption: Logical Structure of a Certificate of Analysis.

Caption: HPLC Purity Analysis Workflow.

Caption: Mass Spectrometry Identity Workflow.

Caption: NMR Structural Confirmation Workflow.

References

A Technical Guide to Commercial Sourcing and Application of Spironolactone-D3 for Research

This guide provides an in-depth overview of commercially available Spironolactone-D3, a deuterated analog of Spironolactone, for researchers, scientists, and drug development professionals. This compound is a critical tool for quantitative bioanalytical assays, serving as an ideal internal standard in mass spectrometry-based studies due to its similar chemical and physical properties to the parent drug, with a distinct mass-to-charge ratio.

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer this compound for research purposes. The following table summarizes the key quantitative data from several prominent suppliers to facilitate comparison and selection.

| Supplier | Catalog Number | Purity | Isotopic Enrichment | Molecular Formula | Molecular Weight ( g/mol ) |

| Cayman Chemical | SC-9420-d3 | ≥98% | Not Specified | C₂₄H₂₉D₃O₄S | 419.6 |

| ESS Chem Co. | ESS0196 | 99.9% by HPLC | 99% atom D | C₂₄H₂₉D₃O₄S | 419.57 |

| MedchemExpress | HY-15433S | Not Specified | Not Specified | C₂₄H₂₉D₃O₄S | 419.59 |

| TargetMol | T6593 | Not Specified | Not Specified | C₂₄H₂₉D₃O₄S | 419.59 |

| Simson Pharma | S410005 | Not Specified | Not Specified | C₂₄H₂₉D₃O₄S | 419.59 |

Note: Researchers should always request a certificate of analysis (CoA) from the supplier for batch-specific data.

Experimental Protocol: Quantification of Spironolactone in Plasma using LC-MS/MS with this compound as an Internal Standard

The following is a representative protocol for the determination of Spironolactone in a biological matrix, employing this compound as an internal standard to ensure accuracy and precision.

1. Materials and Reagents:

-

Spironolactone and this compound reference standards

-

Human plasma (or other relevant biological matrix)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Water, ultrapure

-

Solid Phase Extraction (SPE) cartridges

2. Standard Solution Preparation:

-

Prepare stock solutions of Spironolactone and this compound in methanol at a concentration of 1 mg/mL.

-

Prepare a series of working standard solutions of Spironolactone by serial dilution of the stock solution with 50% methanol.

-

Prepare a working internal standard (IS) solution of this compound at a suitable concentration (e.g., 100 ng/mL) in 50% methanol.

3. Sample Preparation (Solid Phase Extraction):

-

To 100 µL of plasma sample, add 10 µL of the this compound internal standard working solution.

-

Vortex mix for 10 seconds.

-

Add 200 µL of 0.1% formic acid in water and vortex.

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of water.

-

Elute the analytes with 1 mL of acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, and return to initial conditions.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Spironolactone: Q1/Q3 (e.g., m/z 417.2 -> 341.1)

-

This compound: Q1/Q3 (e.g., m/z 420.2 -> 344.1)

-

-

Optimize collision energy and other MS parameters for maximum signal intensity.

-

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Spironolactone to this compound against the concentration of the calibration standards.

-

Determine the concentration of Spironolactone in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential for clearly communicating complex experimental processes and biological relationships. The following sections provide Graphviz DOT scripts to generate such visualizations.

Experimental Workflow for Sample Analysis

This diagram illustrates the key steps involved in the quantification of Spironolactone in a biological sample using an internal standard and LC-MS/MS.

Caption: Workflow for LC-MS/MS quantification of Spironolactone.

Spironolactone Signaling Pathway

Spironolactone primarily acts as a competitive antagonist of the mineralocorticoid receptor (MR), which is a key component of the renin-angiotensin-aldosterone system (RAAS). This diagram depicts the simplified signaling pathway.

Unveiling the Mass Shift: A Technical Guide to the Molecular Weight Difference Between Spironolactone and Spironolactone-D3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular weight difference between Spironolactone and its deuterated analogue, Spironolactone-D3. The incorporation of stable isotopes is a critical strategy in drug development, enabling more precise pharmacokinetic and metabolic studies. Understanding the fundamental physicochemical differences, such as molecular weight, is paramount for accurate experimental design and data interpretation.

Quantitative Data Summary

The primary distinction between Spironolactone and this compound lies in the isotopic substitution within the acetylthio moiety, leading to a predictable increase in molecular weight. The table below summarizes the key quantitative data for these two compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Composition |

| Spironolactone | C₂₄H₃₂O₄S | 416.57[1][2] | Natural isotopic abundance |

| This compound | C₂₄H₂₉D₃O₄S | 419.59[3][4] | 3 Deuterium atoms |

Structural and Isotopic Differences

This compound is a stable isotope-labeled version of Spironolactone where three hydrogen atoms on the acetyl group have been replaced by three deuterium atoms.[5] This substitution is specifically targeted to a metabolically stable position to prevent in-vivo exchange. The heavier isotope of hydrogen, deuterium (²H or D), possesses an additional neutron compared to protium (¹H), which accounts for the increase in the overall molecular mass of the molecule.

Caption: Structural difference in the acetylthio group.

Experimental Determination of Molecular Weight

The definitive method for determining the molecular weight of isotopically labeled compounds is mass spectrometry.[6][7][8][9] This technique offers high sensitivity and accuracy, allowing for the clear differentiation between the parent drug and its deuterated analogue.

High-Resolution Mass Spectrometry (HRMS)

Principle: HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass spectrometers, provide highly accurate mass measurements, enabling the resolution of isotopic peaks.[8] The analysis of isotope-labeled compounds is often performed using high-sensitivity techniques like isotope ratio mass spectrometry (IRMS) and LC/MS/MS.[6]

Methodology:

-

Sample Preparation: Spironolactone and this compound standards are prepared in a suitable solvent, such as acetonitrile or methanol. For analysis in complex matrices (e.g., plasma, urine), a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step is typically employed to isolate the analytes.

-

Chromatographic Separation: The prepared sample is injected into a liquid chromatography (LC) system coupled to the mass spectrometer. A reversed-phase C18 column is commonly used to chromatographically separate the analytes from matrix components.

-

Ionization: As the analytes elute from the LC column, they are introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common technique used for polar molecules like Spironolactone.

-

Mass Analysis: The ionized molecules are then guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

-

Detection and Data Analysis: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The molecular weights of Spironolactone and this compound are determined from the most abundant isotopic peaks.

Caption: General workflow for molecular weight determination.

Significance in Drug Development

The precise mass difference between Spironolactone and this compound is leveraged in quantitative bioanalysis. This compound serves as an ideal internal standard for LC-MS assays designed to measure Spironolactone concentrations in biological samples.[4] Since its chemical and physical properties are nearly identical to the unlabeled drug, it co-elutes and ionizes similarly, but is clearly distinguished by its mass in the mass spectrometer. This allows for accurate correction of any analyte loss during sample preparation and analysis, leading to highly reliable pharmacokinetic data.

References

- 1. scbt.com [scbt.com]

- 2. Spironolactone | Mineralocorticoid Receptors | Tocris Bioscience [tocris.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. metsol.com [metsol.com]

- 7. The use of stable isotope labelling for the analytical chemistry of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 9. MedChemExpress - Isotope-Labeled Compounds | Lucerna-Chem AG [lucerna-chem.ch]

Understanding isotope effects in deuterated standards

An In-depth Technical Guide to Understanding Isotope Effects in Deuterated Standards

For Researchers, Scientists, and Drug Development Professionals

Introduction to Isotope Effects

In drug discovery and development, the use of deuterated compounds as internal standards for bioanalytical assays is a common practice. Deuterium (²H or D), a stable isotope of hydrogen, possesses a neutron in its nucleus in addition to a proton, making it approximately twice as heavy as protium (¹H). This mass difference is the origin of the kinetic isotope effect (KIE), a phenomenon where the rate of a chemical reaction is altered when an atom in a reactive position is replaced with one of its heavier isotopes.

The C-D bond is stronger and vibrates at a lower frequency than the C-H bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate if this bond cleavage is the rate-determining step of the reaction. This effect is particularly significant in metabolic pathways mediated by cytochrome P450 (CYP) enzymes, where the initial step often involves the cleavage of a C-H bond.

The Kinetic Isotope Effect (KIE) in Drug Metabolism

The magnitude of the KIE is expressed as the ratio of the reaction rate for the light isotopologue (kH) to the rate for the heavy isotopologue (kD):

KIE = kH / kD

A KIE greater than 1 indicates a normal isotope effect, where the reaction is slower for the deuterated compound. In drug metabolism, this can lead to significant alterations in pharmacokinetic profiles. For instance, if a drug is metabolized at a deuterated position, its rate of metabolism may decrease, leading to:

-

Increased plasma exposure (AUC)

-

Longer elimination half-life (t1/2)

-

Decreased clearance (CL)

-

Potential for altered metabolite profiles

These changes can have profound implications for the drug's efficacy and safety. The strategic placement of deuterium at metabolically labile sites, a technique known as "deuterium-reinforced" or "deuterated" drug design, is an emerging strategy to improve the pharmacokinetic properties of drug candidates.

Quantitative Analysis of Isotope Effects

The impact of deuteration on pharmacokinetic parameters is a critical consideration. The following table summarizes representative data from studies comparing the pharmacokinetics of deuterated and non-deuterated compounds.

Table 1: Comparison of Pharmacokinetic Parameters for Deuterated and Non-Deuterated Compounds

| Compound | Parameter | Non-Deuterated (H) | Deuterated (D) | Fold Change (D/H) | Reference |

| Drug A | Half-life (t1/2, h) | 2.5 | 7.8 | 3.1 | |

| Clearance (CL, mL/min/kg) | 15.2 | 5.1 | 0.34 | ||

| AUC (ng·h/mL) | 1250 | 3800 | 3.0 | ||

| Drug B | Intrinsic Clearance (CLint, µL/min/pmol CYP) | 88 | 22 | 0.25 | |

| In vitro t1/2 (min) | 15 | 60 | 4.0 |

Experimental Protocols

In Vitro Metabolic Stability Assay

This protocol outlines a typical procedure to assess the metabolic stability of a compound in human liver microsomes.

Materials:

-

Test compound (deuterated and non-deuterated)

-

Human liver microsomes (HLM)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) with internal standard (for quenching and protein precipitation)

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Dilute the stock to the final working concentration in phosphate buffer.

-

Microsomal Incubation:

-

Pre-warm HLM and the NADPH regenerating system to 37°C.

-

In a microcentrifuge tube, combine the test compound solution and HLM.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Incubate the mixture at 37°C with gentle shaking.

-

-

Time Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

-

Quenching: Immediately add the aliquot to a tube containing cold ACN with an internal standard to stop the reaction and precipitate proteins.

-

Sample Processing: Vortex the samples and centrifuge to pellet the precipitated proteins.

-

LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). The in vitro half-life (t1/2) is calculated as 0.693/k.

Pharmacokinetic Study in Rodents

This protocol describes a basic pharmacokinetic study in rats to compare a deuterated and non-deuterated compound.

Materials:

-

Test compounds (deuterated and non-deuterated) formulated for intravenous (IV) and oral (PO) administration.

-

Sprague-Dawley rats (or other appropriate rodent model).

-

Cannulas for blood sampling (e.g., jugular vein cannulation).

-

Blood collection tubes (e.g., with anticoagulant).

-

LC-MS/MS system.

Procedure:

-

Animal Acclimation and Dosing:

-

Acclimate the rats to the housing conditions.

-

Divide the animals into groups for IV and PO administration of both the deuterated and non-deuterated compounds.

-

Administer the compounds at a predetermined dose.

-

-

Blood Sampling:

-

Collect blood samples at specific time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

-

Process the blood to obtain plasma by centrifugation.

-

-

Sample Analysis:

-

Extract the drug from the plasma samples using protein precipitation or liquid-liquid extraction.

-

Quantify the concentration of the drug in each sample using a validated LC-MS/MS method.

-

-

Pharmacokinetic Analysis:

-

Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax, Tmax, AUC, t1/2, and CL from the plasma concentration-time data.

-

Compare the parameters between the deuterated and non-deuterated compound groups.

-

Visualizing Isotope Effects and Workflows

The Kinetic Isotope Effect

The following diagram illustrates the fundamental principle of the kinetic isotope effect, showing the higher energy barrier for the cleavage of a C-D bond compared to a C-H bond.

Experimental Workflow for Metabolic Stability

This diagram outlines the key steps in an in vitro metabolic stability assay.

Impact of Deuteration on a Metabolic Pathway

This diagram illustrates how deuteration at a primary site of metabolism can shift metabolism to alternative pathways.

Conclusion

The substitution of hydrogen with deuterium can significantly alter the metabolic fate and pharmacokinetic properties of drug molecules. A thorough understanding of isotope effects is crucial for the rational design of deuterated drugs and for the accurate interpretation of bioanalytical data when using deuterated internal standards. The experimental protocols and data presented in this guide provide a framework for investigating and quantifying these effects in a drug development setting. The strategic application of deuteration holds promise for developing safer and more effective medicines.

Navigating the Solubility Landscape of Spironolactone-D3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Spironolactone-D3 in various organic solvents. Due to the limited availability of specific quantitative solubility data for the deuterated form, this document leverages available information for Spironolactone as a close structural analog. The principles and methodologies outlined herein are directly applicable to determining the solubility of this compound.

Understanding this compound Solubility

This compound is the deuterated analog of Spironolactone, a potassium-sparing diuretic and aldosterone antagonist.[1] The solubility of an active pharmaceutical ingredient (API) like this compound is a critical physicochemical property that influences its formulation, bioavailability, and efficacy. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, the solubility profile of Spironolactone provides valuable insights.

Qualitative Solubility of Spironolactone

Spironolactone is generally described as being soluble in most organic solvents.[2][3] The following table summarizes the qualitative solubility of Spironolactone in a range of common organic solvents based on available literature.

| Organic Solvent | Qualitative Solubility Description |

| Chloroform | Freely soluble / Very soluble[4][5][6] |

| Benzene | Very soluble[4][6] |

| Ethyl Acetate | Soluble[3][4][6] |

| Ethanol | Soluble[3][4][5][6] |

| Methanol | Slightly soluble[3][4][5][6] |

| PEG 400 | High solubility[7] |

It is important to note that terms like "soluble" and "slightly soluble" are qualitative descriptions and the actual quantitative solubility can vary with factors such as temperature and the polymorphic form of the compound.[4]

Experimental Protocol for Solubility Determination

A standardized and reproducible protocol is essential for accurately determining the solubility of a compound. The saturation shake-flask method is a widely accepted technique for determining the equilibrium solubility of APIs.[8][9]

Principle

An excess amount of the solid compound (this compound) is added to a specific organic solvent. The mixture is then agitated at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved compound in the supernatant is measured.

Materials and Equipment

-

This compound (solid form)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, isopropanol)

-

Volumetric flasks and pipettes

-

Scintillation vials or sealed flasks

-

Orbital shaker or other agitation device with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Methodology

-

Preparation: Accurately weigh an excess amount of this compound and place it into a sealed flask or vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a precise volume of the chosen organic solvent to the flask.

-

Equilibration: Place the sealed flask in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the suspension to settle. To effectively separate the undissolved solid from the saturated solution, centrifuge the samples.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.

-

Dilution: Dilute the filtered, saturated solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated HPLC method.[8] High-performance liquid chromatography is preferred over spectrophotometric methods as it can distinguish the analyte from potential impurities or degradants.[8]

-

Calculation: Calculate the solubility of this compound in the specific organic solvent based on the measured concentration and the dilution factor. The results are typically expressed in units such as mg/mL or mol/L.

Visualizing Experimental and Logical Workflows

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method.

Caption: Workflow for determining the solubility of this compound.

Factors Influencing Solubility

The solubility of a compound is not an intrinsic property but is influenced by several factors. The diagram below shows the logical relationship between these key factors.

Caption: Key factors influencing the solubility of a compound.

Conclusion

While direct quantitative solubility data for this compound in organic solvents is sparse, the known solubility characteristics of Spironolactone provide a strong foundation for researchers and formulation scientists. By employing standardized experimental protocols, such as the shake-flask method, and considering the various factors that influence solubility, professionals in drug development can accurately determine the solubility of this compound for their specific applications. This knowledge is paramount for the successful design and development of effective pharmaceutical formulations.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Spironolactone | C24H32O4S | CID 5833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 6. researchgate.net [researchgate.net]

- 7. pbr.mazums.ac.ir [pbr.mazums.ac.ir]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

Methodological & Application

Application Notes and Protocols for Spironolactone-D3 LC-MS/MS Method Development

This document provides a detailed guide for the quantitative analysis of spironolactone and its major active metabolite, canrenone, in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Spironolactone-D3 as an internal standard.

Introduction

Spironolactone is a potassium-sparing diuretic and aldosterone antagonist used in the treatment of various cardiovascular conditions. Accurate and sensitive quantification of spironolactone and its metabolites is crucial for pharmacokinetic studies and therapeutic drug monitoring. This LC-MS/MS method offers high selectivity and sensitivity for the simultaneous determination of spironolactone and canrenone in plasma samples.

Metabolic Pathway of Spironolactone

Spironolactone is extensively metabolized, with canrenone and 7α-thiomethylspironolactone being the primary active metabolites.[1] The metabolic conversion is a key aspect of its pharmacological activity.

Caption: Metabolic pathway of Spironolactone.

Experimental Protocols

This section details the procedures for sample preparation, LC-MS/MS analysis, and data acquisition.

Materials and Reagents

-

Spironolactone reference standard

-

This compound (internal standard, IS)

-

Canrenone reference standard

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

-

Methyl tert-butyl ether

-

Methylene chloride

-

Human plasma (blank)

Sample Preparation: Liquid-Liquid Extraction

A liquid-liquid extraction procedure is employed to isolate the analytes from the plasma matrix.[2]

-

Pipette 200 µL of human plasma into a clean microcentrifuge tube.

-

Add 20 µL of this compound internal standard working solution.

-

Vortex for 30 seconds.

-

Add 1 mL of extraction solvent (methyl tert-butyl ether: methylene chloride, 80:20 v/v).

-

Vortex for 5 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex for 1 minute.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

-

HPLC System: Agilent 1200 series or equivalent

-

Column: Cadenza CD-C18, 3.0 × 100 mm, 3 µm

-

Mobile Phase: 0.1% Formic acid in water: Methanol (30:70, v/v)

-

Flow Rate: 0.320 mL/min (gradient may be applied)

-

Injection Volume: 5 µL

-

Column Temperature: 35°C

Mass Spectrometry

-

Mass Spectrometer: API 4000 or equivalent

-

Ionization Source: Electrospray Ionization (ESI), positive mode

-

Multiple Reaction Monitoring (MRM) Transitions:

Experimental Workflow

The overall analytical process from sample receipt to data analysis is outlined below.

Caption: LC-MS/MS analytical workflow.

Method Validation Data

The developed method was validated according to regulatory guidelines. A summary of the validation parameters is presented below.

Table 1: Linearity and Lower Limit of Quantification

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |

| Spironolactone | 0.5 - 150 | > 0.99 | 0.5 |

| Canrenone | 2 - 300 | > 0.99 | 2 |

Data compiled from multiple sources for illustrative purposes.[4]

Table 2: Precision and Accuracy

| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| Spironolactone | 1.5 (LQC) | 6.00 | 10.51 | 104.13 |

| 75 (MQC) | 0.89 | 1.20 | 97.99 | |

| 120 (HQC) | 1.94 | 2.55 | 96.90 | |

| Canrenone | 6 (LQC) | < 10 | < 10 | 85 - 115 |

| 150 (MQC) | < 10 | < 10 | 85 - 115 | |

| 240 (HQC) | < 10 | < 10 | 85 - 115 |

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control. Data adapted from published literature.[4]

Table 3: Recovery

| Analyte | Concentration (ng/mL) | Recovery (%) |

| Spironolactone | 0.4 | 87.4 - 112.1 |

| 5.0 | 87.4 - 112.1 | |

| Canrenone | 0.4 | 87.4 - 112.1 |

| 5.0 | 87.4 - 112.1 |

Recovery data from a similar method.

Conclusion

The described LC-MS/MS method provides a robust and reliable approach for the simultaneous quantification of spironolactone and its active metabolite canrenone in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and precision. The method is suitable for application in pharmacokinetic and bioequivalence studies.

References

- 1. Signal Enhancement in the HPLC-ESI-MS/MS analysis of spironolactone and its metabolites using HFIP and NH4F as eluent additives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Simultaneous determination of spironolactone and its active metabolite canrenone in human plasma by HPLC-APCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Spironolactone using Spironolactone-D3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spironolactone is a potassium-sparing diuretic and aldosterone antagonist used in the treatment of various conditions, including heart failure, hypertension, and edema.[1][2][3] Accurate quantification of spironolactone in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note details a robust and sensitive method for the quantitative analysis of spironolactone in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Spironolactone-D3 as the internal standard. The use of a stable isotope-labeled internal standard like this compound ensures high accuracy and precision by compensating for matrix effects and variations in sample processing and instrument response.

Principle

The method employs a simple protein precipitation step for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This compound, being chemically identical to spironolactone but with a different mass, co-elutes with the analyte and provides a reliable reference for quantification.

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantitative analysis of spironolactone using a deuterated internal standard. These values are representative of what can be achieved with the described method and are compiled from various studies.[4][5][6]

Table 1: Calibration Curve Parameters

| Parameter | Typical Value |

| Linearity Range | 0.5 - 150 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Weighting Factor | 1/x or 1/x² |

Table 2: Precision and Accuracy

| Quality Control Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) |

| Low QC | < 10% | < 10% | ± 15% |

| Medium QC | < 10% | < 10% | ± 15% |

| High QC | < 10% | < 10% | ± 15% |

Table 3: Recovery and Matrix Effect

| Parameter | Typical Value |

| Extraction Recovery | > 85% |

| Matrix Effect | Minimal and compensated by IS |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |

Experimental Protocols

Materials and Reagents

-

Spironolactone certified reference standard

-

This compound (Molecular Formula: C24H29D3O4S, Formula Weight: 419.6)[7][8]

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Human plasma (with appropriate anticoagulant)

Stock and Working Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of spironolactone and this compound in methanol.

-

Spironolactone Working Standards: Serially dilute the spironolactone stock solution with methanol:water (1:1, v/v) to prepare a series of working standards for the calibration curve and quality control (QC) samples.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol to achieve the final concentration.

Sample Preparation (Protein Precipitation)

-

To 50 µL of plasma sample (calibrator, QC, or unknown), add 50 µL of the IS working solution (this compound in methanol).

-

Add 130 µL of methanol to precipitate proteins.

-

Vortex the mixture for 2 minutes at 2050 rpm.

-

Centrifuge the samples at 27,500 x g for 5 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Table 4: Liquid Chromatography Parameters

| Parameter | Condition |

| HPLC System | Agilent 1200 series or equivalent |

| Column | C18, 2.1 x 50 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Isocratic or gradient elution (e.g., 70% B) |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Table 5: Mass Spectrometry Parameters

| Parameter | Condition |

| Mass Spectrometer | Sciex API 4000 or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Spironolactone: m/z 417.2 -> 341.2this compound: m/z 420.2 -> 341.2 |

| Collision Energy (CE) | Optimized for each transition |

| Dwell Time | 150 ms |

Note: The precursor ion for spironolactone is [M+H]+, with a molecular weight of 416.57 g/mol . The precursor ion for this compound is [M+H]+, with a molecular weight of 419.6 g/mol . The product ion m/z 341.2 corresponds to the loss of the thioacetyl group.

Experimental Workflow Diagram

Caption: Experimental workflow for the quantitative analysis of spironolactone.

Signaling Pathway Diagram (Logical Relationship)

Caption: Logical relationship of quantification using an internal standard.

Conclusion

This application note provides a detailed and reliable LC-MS/MS method for the quantitative analysis of spironolactone in human plasma using this compound as an internal standard. The protocol is straightforward, sensitive, and accurate, making it suitable for a wide range of research and clinical applications. The use of a stable isotope-labeled internal standard is critical for achieving high-quality data in complex biological matrices.

References

- 1. Spironolactone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. khu.elsevierpure.com [khu.elsevierpure.com]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Determination of Spironolactone and Canrenone in Human Plasma by High-performance Liquid Chromatography with Mass Spectrometry Detection | Semantic Scholar [semanticscholar.org]

- 6. caymanchem.com [caymanchem.com]

- 7. esschemco.com [esschemco.com]

- 8. Signal Enhancement in the HPLC-ESI-MS/MS analysis of spironolactone and its metabolites using HFIP and NH4F as eluent additives - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Spironolactone in Human Plasma using Spironolactone-D3 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantitative analysis of spironolactone in human plasma samples using a stable isotope-labeled internal standard, Spironolactone-D3. The method utilizes a simple protein precipitation extraction procedure followed by analysis with a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. This robust and sensitive method is suitable for pharmacokinetic studies and other research applications requiring accurate measurement of spironolactone concentrations in a biological matrix.

Introduction

Spironolactone is a potassium-sparing diuretic and aldosterone antagonist used in the treatment of various conditions, including heart failure, hypertension, and edema. Accurate quantification of spironolactone in plasma is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry as it compensates for variability in sample preparation and matrix effects, thereby ensuring the highest accuracy and precision. This document outlines a validated protocol for the determination of spironolactone in human plasma.

Experimental

Materials and Reagents

-

Spironolactone (Reference Standard)

-

This compound (Internal Standard)

-

Methanol (HPLC Grade)

-

Acetonitrile (HPLC Grade)

-

Formic Acid (LC-MS Grade)

-

Water (Ultrapure, 18.2 MΩ·cm)

-

Human Plasma (K2-EDTA)

Equipment

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer with an electrospray ionization (ESI) source

-

Analytical column (e.g., C18 column)

-

Microcentrifuge

-

Vortex mixer

-

Precision pipettes and tips

Standard Solutions Preparation

Stock Solutions (1 mg/mL):

-

Prepare a 1 mg/mL stock solution of spironolactone by dissolving the appropriate amount of the reference standard in methanol.

-

Prepare a 1 mg/mL stock solution of this compound by dissolving the appropriate amount in methanol.

Working Standard Solutions:

-

Prepare a series of working standard solutions of spironolactone by serial dilution of the stock solution with methanol:water (1:1, v/v) to create calibration standards.

-

Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL by diluting the stock solution with methanol.

Sample Preparation Protocol

-

Label microcentrifuge tubes for blank, calibration standards, quality control (QC) samples, and unknown samples.

-

Pipette 50 µL of human plasma into the appropriately labeled tubes.

-

For calibration and QC samples, spike the plasma with the corresponding spironolactone working standard solutions.

-

Add 50 µL of the this compound internal standard working solution (100 ng/mL) to all tubes except the blank. To the blank, add 50 µL of methanol.

-

Add 130 µL of methanol to each tube to precipitate plasma proteins.

-

Vortex mix all tubes for 2 minutes at 2050 rpm.

-

Centrifuge the tubes at 27,500 x g for 5 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Condition |

| Column | C18 analytical column (e.g., 3.0 x 100 mm, 3 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol |

| Flow Rate | Gradient flow (e.g., 180-320 µL/min) |

| Injection Volume | 5 µL |

| Column Temp. | 48°C |

Mass Spectrometry:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Spironolactone: m/z 341.2 → 107.2 this compound: m/z 347.1 → 107.2 |

| Ion Source Temp. | 225°C |

| Nebulizer Gas | Nitrogen |

Results

The method was validated for linearity, sensitivity, accuracy, precision, and recovery. The following tables summarize the performance characteristics of the assay.

Calibration Curve

| Analyte | Concentration Range (ng/mL) | R² |

| Spironolactone | 0.5 - 150 | >0.99 |

Table 1: Linearity of the calibration curve for spironolactone in human plasma.

Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 0.5 | < 6.00 | 96.90 - 105.08 | < 10.51 | 97.99 - 104.13 |

| Low | 1.5 | < 6.00 | 96.90 - 105.08 | < 10.51 | 97.99 - 104.13 |

| Mid | 75 | < 6.00 | 96.90 - 105.08 | < 10.51 | 97.99 - 104.13 |

| High | 120 | < 6.00 | 96.90 - 105.08 | < 10.51 | 97.99 - 104.13 |

Table 2: Intra-day and inter-day precision and accuracy for spironolactone QC samples in human plasma.

Recovery

The mean recovery for spironolactone from human plasma was found to be consistently high across different concentration levels.

Workflow Diagram

Caption: Workflow for Spironolactone Analysis in Plasma.

Spironolactone Metabolism

Spironolactone is extensively metabolized in the body. The major active metabolites are canrenone and 7α-thiomethylspironolactone. Understanding this metabolic pathway is important for interpreting pharmacokinetic data.

Caption: Metabolic Pathway of Spironolactone.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a reliable, sensitive, and accurate means for the quantification of spironolactone in human plasma. The simple sample preparation and rapid analysis time make it well-suited for high-throughput applications in research and drug development.

Application Note: Quantitative Analysis of Spironolactone and its Metabolites using GC-MS with a Deuterated Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the quantitative analysis of spironolactone and its primary metabolites in biological matrices, such as plasma or urine, using Gas Chromatography-Mass Spectrometry (GC-MS). The method incorporates a stable isotope-labeled internal standard, Spironolactone-D3, for accurate and precise quantification.

Introduction

Spironolactone is a synthetic steroidal drug that acts as a competitive antagonist of the mineralocorticoid receptor. It is widely used as a potassium-sparing diuretic and for the treatment of conditions like hypertension and heart failure. Upon administration, spironolactone is extensively metabolized in the liver, with canrenone, 7α-thiomethylspironolactone (7α-TMS), and 6β-hydroxy-7α-thiomethylspironolactone (6β-OH-7α-TMS) being the major active metabolites.[1][2] Monitoring the levels of the parent drug and its metabolites is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in the drug development process. Gas chromatography-mass spectrometry offers a highly sensitive and specific method for the analysis of these steroid compounds, provided that appropriate sample preparation and derivatization are performed to ensure their volatility and thermal stability.[3]

Metabolic Pathway of Spironolactone

Spironolactone undergoes rapid and extensive metabolism. The primary metabolic pathways involve dethioacetylation to form canrenone and demethylation followed by S-methylation to produce 7α-thiomethylspironolactone. Further hydroxylation of 7α-TMS leads to the formation of 6β-OH-7α-TMS. An older study using GC-MS also identified 15α-hydroxycanrenone as a metabolite in human urine.[1]

Figure 1: Simplified metabolic pathway of spironolactone.

Experimental Protocols

This section details the necessary steps for sample preparation, derivatization, and GC-MS analysis of spironolactone and its metabolites.

Materials and Reagents

-

Spironolactone, Canrenone, 7α-thiomethylspironolactone, and 6β-hydroxy-7α-thiomethylspironolactone analytical standards

-

This compound (Internal Standard)

-

Beta-glucuronidase/sulfatase from Helix pomatia

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

All solvents and reagents should be of HPLC or GC-MS grade.

Sample Preparation

For accurate analysis of total metabolite concentrations in urine, an enzymatic hydrolysis step is required to cleave glucuronide and sulfate conjugates.

-

Enzymatic Hydrolysis (for urine samples):

-

To 1 mL of urine, add an appropriate volume of acetate buffer (pH 5.0).

-

Add 50 µL of β-glucuronidase/sulfatase solution.

-

Incubate the mixture at 55-60°C for 2-3 hours.

-

Allow the sample to cool to room temperature before proceeding.

-

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the pre-treated sample (hydrolyzed urine or plasma) onto the cartridge.

-

Wash the cartridge with water to remove interfering substances.

-

Elute the analytes with an appropriate organic solvent (e.g., methanol or ethyl acetate).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Derivatization